

cis-Tadalafil-d3 chemical structure and properties

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Compound of Interest

Compound Name: *cis-Tadalafil-d3*

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An In-depth Technical Guide to cis-Tadalafil-d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **cis-Tadalafil-d3**, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols, incorporating diagrams for key processes.

Introduction

cis-Tadalafil-d3 is a deuterated isotopologue of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The most active and commercially available enantiomer of Tadalafil is the (6R,12aR) isomer. The "cis" prefix in cis-Tadalafil denotes the (6R,12aS) diastereomer. The "-d3" suffix indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium.

Due to its isotopic labeling, **cis-Tadalafil-d3** serves as an excellent internal standard for the quantification of Tadalafil and its related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The deuterium labeling provides a distinct mass difference without significantly altering the chemical properties, making it ideal for pharmacokinetic and metabolic studies.

Chemical Structure and Physicochemical Properties

The chemical structure of **cis-Tadalafil-d3** is characterized by a hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core. The deuterium atoms are located on the methyl group attached to the nitrogen atom in the pyrazinone ring.

Chemical Name: (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2].

The key physicochemical properties of **cis-Tadalafil-d3** and its non-deuterated counterpart are summarized in the table below.

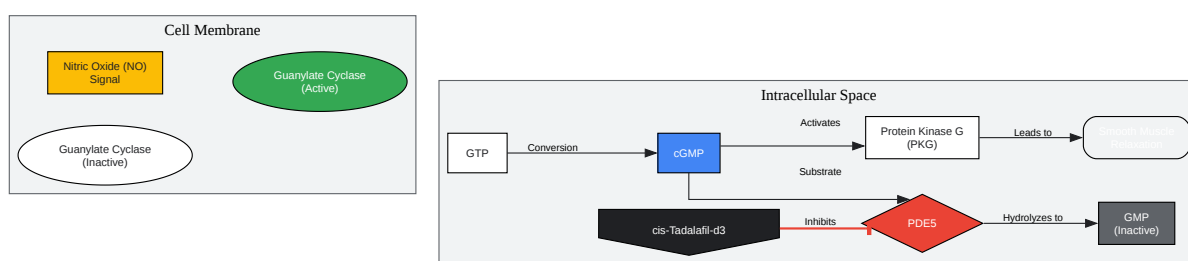
Property	cis-Tadalafil-d3	cis-Tadalafil	Tadalafil (trans-isomer)
Molecular Formula	C ₂₂ H ₁₆ D ₃ N ₃ O ₄ [2]	C ₂₂ H ₁₉ N ₃ O ₄ [3]	C ₂₂ H ₁₉ N ₃ O ₄ [4]
Molecular Weight	392.42 g/mol [2]	389.40 g/mol [3]	389.41 g/mol [4]
CAS Number	Not Available (Unlabeled: 171596-27-3)[3]	171596-27-3[3]	171596-29-5[4]
Appearance	White to Off-White Crystalline Powder[4]	-	White to Off-White Crystalline Powder[4]
Melting Point	-	-	298-300 °C[4]
Solubility	Soluble in DMSO and Methanol[5]	-	-
InChI Key	WOXKDUGGOYFFR N-HRAATJIYSA-N (for cis-Tadalafil)	WOXKDUGGOYFFR N-HRAATJIYSA-N	WOXKDUGGOYFFR N-WFMNTJQSSA-N (for Tadalafil-d3)[5]

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of Tadalafil and its isomers is mediated through the inhibition of phosphodiesterase type 5 (PDE5)[6][7]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[7][8][9].

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation or other physiological signals[10]. NO activates the enzyme guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[9]. Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells[6]. This vasodilation increases blood flow, resulting in penile erection or reduced pulmonary arterial pressure[7][8].

Tadalafil competitively inhibits PDE5, preventing the breakdown of cGMP to inactive GMP[6][10]. This action enhances and prolongs the signaling effect of cGMP, thereby promoting smooth muscle relaxation[9].



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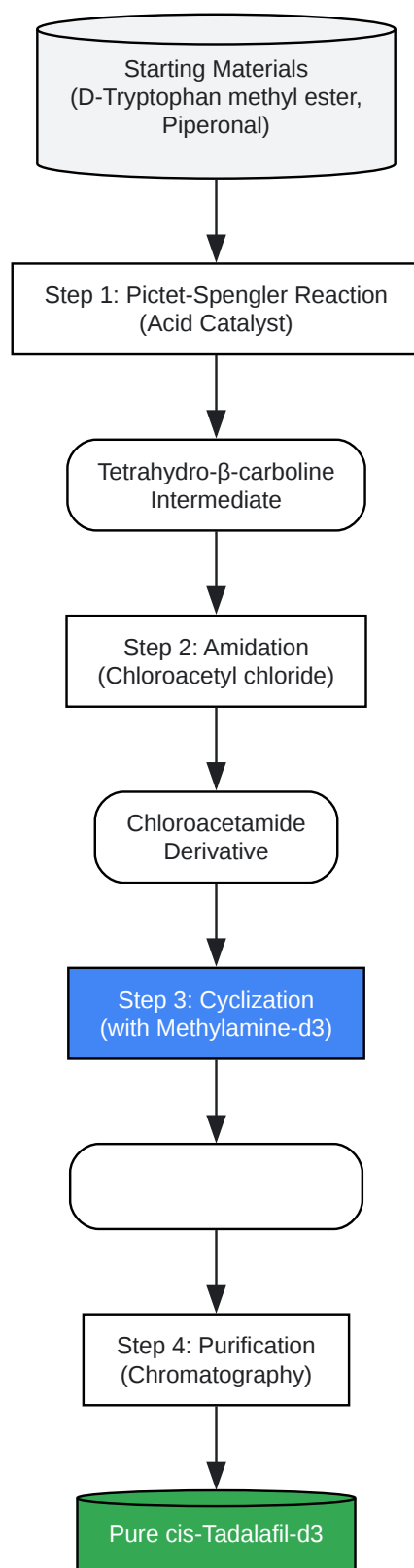
Figure 1: NO/cGMP signaling pathway and PDE5 inhibition by **cis-Tadalafil-d3**.

Experimental Protocols

The synthesis of **cis-Tadalafil-d3** can be adapted from established methods for Tadalafil synthesis, such as the Pictet-Spengler reaction followed by cyclization[11][12]. The key modification is the introduction of the deuterium label, typically by using a deuterated reagent. A plausible synthetic workflow is outlined below.

Methodology:

- **Pictet-Spengler Reaction:** D-Tryptophan methyl ester is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) under acidic conditions to form the tetrahydro- β -carboline intermediate. This reaction sets the stereochemistry at two of the chiral centers.
- **Amidation:** The resulting intermediate is then reacted with chloroacetyl chloride to form a chloroacetamide derivative.
- **Cyclization with Deuterated Amine:** The crucial step for isotope labeling involves the cyclization of the chloroacetamide with methylamine-d₃ (CD₃NH₂). This intramolecular nucleophilic substitution forms the diketopiperazine ring and incorporates the trideuterated methyl group, yielding **cis-Tadalafil-d₃**.
- **Purification:** The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired cis-diastereomer from any trans-isomer or other impurities.



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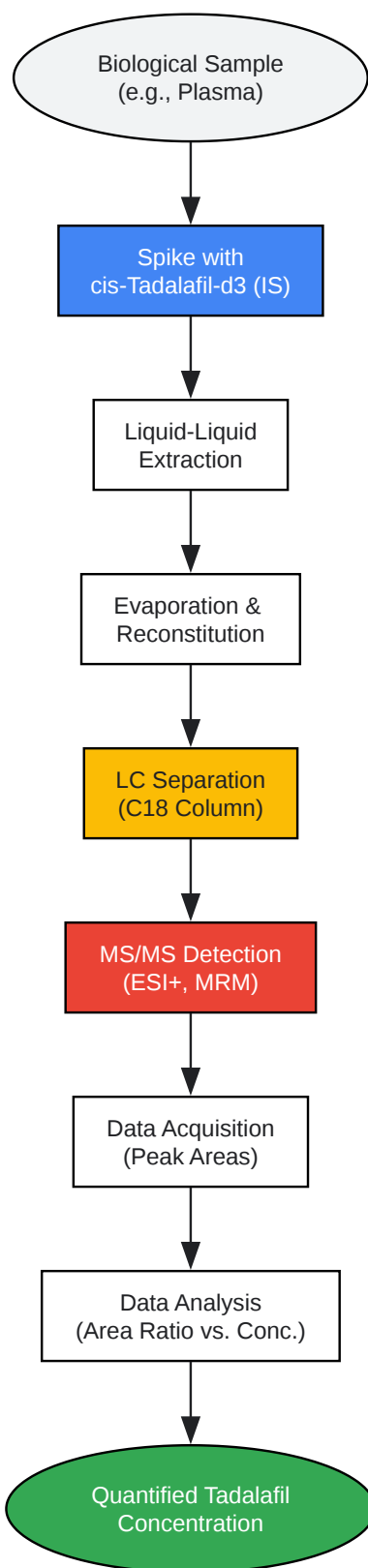
Figure 2: General workflow for the synthesis of **cis-Tadalafil-d3**.

cis-Tadalafil-d3 is primarily used as an internal standard for the accurate quantification of Tadalafil in biological samples. The following protocol is a representative method for this application[1].

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 100 μ L of plasma sample, add 25 μ L of **cis-Tadalafil-d3** internal standard solution (e.g., at 100 ng/mL).
 - Vortex the sample briefly.
 - Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
 - Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of mobile phase.
- Chromatographic Conditions:
 - LC System: Agilent 1200 series or equivalent.
 - Column: Zorbax-SB C18, 75 \times 4.6 mm, 3.5 μ m[1].
 - Mobile Phase: Isocratic mixture of acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid (e.g., 45:55 v/v).
 - Flow Rate: 0.7 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometric Conditions:
 - MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - Tadalafil: m/z 390.4 \rightarrow 268.3.
 - **cis-Tadalafil-d3** (IS): m/z 393.4 \rightarrow 271.3 (Note: exact transition may vary slightly).
- Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
- Data Analysis:
 - Quantify Tadalafil by calculating the peak area ratio of the analyte to the internal standard (**cis-Tadalafil-d3**).
 - Generate a calibration curve using standards of known Tadalafil concentrations and determine the concentration in unknown samples by interpolation.



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Figure 3: Workflow for the quantification of Tadalafil using **cis-Tadalafil-d3** as an internal standard.

Conclusion

cis-Tadalafil-d3 is a vital tool for pharmaceutical research and development. As a stable, isotopically labeled internal standard, it enables the precise and accurate quantification of Tadalafil in complex biological matrices. Understanding its chemical properties, the pharmacological mechanism of PDE5 inhibition, and the application of detailed analytical protocols is essential for its effective use in preclinical and clinical studies, ensuring reliable data for pharmacokinetic, bioavailability, and bioequivalence assessments.

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